![molecular formula C8H7N3O B11757464 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)
8-Methylbenzo[d][1,2,3]triazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylbenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the benzotriazinone family This compound is characterized by a triazine ring fused with a benzene ring and a methyl group attached to the eighth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization to yield the desired triazine compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. These methods utilize acyclic aryl triazine precursors that undergo photocyclization upon exposure to violet light (420 nm). This approach offers high yields and scalability, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: N-oxides.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the reagents used.
科学的研究の応用
8-Methylbenzo[d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
1,2,3-Benzotriazin-4(3H)-one: Lacks the methyl group at the eighth position.
8-Methyl-1,2,4-triazolo[4,3-b]pyridazine: Similar triazine ring structure but with different substituents.
Uniqueness: 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the methyl group at the eighth position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
8-methyl-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-3-2-4-6-7(5)9-11-10-8(6)12/h2-4H,1H3,(H,9,10,12) |
InChIキー |
KHWNRNJSLWGLOG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=O)NN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


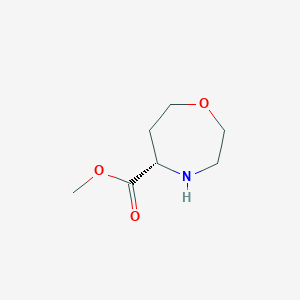
![2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B11757390.png)
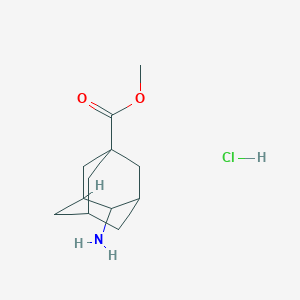
![2-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B11757395.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11757405.png)
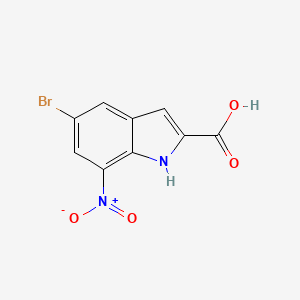
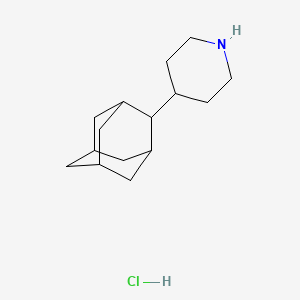

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757438.png)
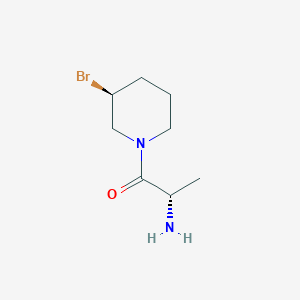
![1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11757457.png)
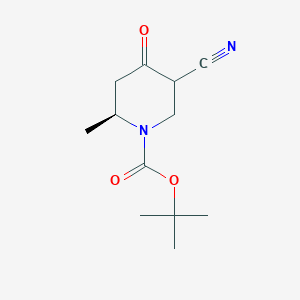
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
